

Application Notes and Protocols for 3-Hydroxybutyl Dodecanoate Analytical Standard

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Compound of Interest

Compound Name: 3-Hydroxybutyl dodecanoate

Cat. No.: B15182631

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quality control and analysis of **3-Hydroxybutyl dodecanoate**, a key intermediate and ingredient in various pharmaceutical and cosmetic formulations. The following protocols are designed to ensure the identity, purity, and quality of this analytical standard.

Certificate of Analysis (CoA) - Representative Data

A typical Certificate of Analysis for a **3-Hydroxybutyl dodecanoate** analytical standard would include the following specifications and results.

Parameter	Specification	Method
Appearance	Clear, colorless to pale yellow liquid	Visual Inspection
Identity	Conforms to the structure	^1H NMR, ^{13}C NMR, IR, MS
Purity (by GC-FID)	$\geq 98.0\%$	Gas Chromatography
Water Content	$\leq 0.5\%$	Karl Fischer Titration
Heavy Metals	≤ 10 ppm	ICP-MS
Residual Solvents	Meets USP <467> requirements	Headspace GC-MS

Analytical Methods and Protocols

Identification and Structural Confirmation

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure of **3-Hydroxybutyl dodecanoate**.
- Protocol:
 - Prepare a sample by dissolving 10-20 mg of the analytical standard in 0.6 mL of deuterated chloroform (CDCl_3).
 - Acquire ^1H and ^{13}C NMR spectra using a 400 MHz or higher NMR spectrometer.
 - Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. Expected chemical shifts are outlined below.

^1H NMR (CDCl_3 , 400 MHz)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
CH_3 - (dodecanoate)	0.88	t	3H	a
$-(\text{CH}_2)_8-$	1.26	m	16H	b
$-\text{CH}_2-\text{CH}_2-\text{COO}-$	1.62	p	2H	c
$-\text{CH}_2-\text{COO}-$	2.29	t	2H	d
$-\text{O}-\text{CH}_2-$	4.15	t	2H	e
$-\text{CH}(\text{OH})-$	3.80	m	1H	f
$-\text{CH}_2-\text{CH}(\text{OH})-$	1.75	m	2H	g
$\text{CH}_3-\text{CH}(\text{OH})-$	1.21	d	3H	h
$-\text{OH}$	~2.5 (broad s)	s	1H	i

^{13}C NMR (CDCl_3 , 100 MHz)	Chemical Shift (ppm)	Assignment
$\text{CH}_3\text{-}$ (dodecanoate)	14.1	a'
$\text{-(CH}_2\text{)}_8\text{-}$	22.7, 25.0, 29.1, 29.3, 29.4, 29.6, 31.9	b'
$\text{-CH}_2\text{-CH}_2\text{-COO-}$	24.9	c'
$\text{-CH}_2\text{-COO-}$	34.4	d'
C=O	173.8	j'
$\text{-O-CH}_2\text{-}$	62.5	e'
-CH(OH)-	65.8	f'
$\text{-CH}_2\text{-CH(OH)-}$	38.7	g'
$\text{CH}_3\text{-CH(OH)-}$	23.6	h'

2.1.2. Infrared (IR) Spectroscopy

- Purpose: To identify the key functional groups present in the molecule.
- Protocol:
 - Acquire the IR spectrum of a thin film of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer.
 - Identify the characteristic absorption bands.

Functional Group	Characteristic Absorption (cm^{-1})
O-H (alcohol)	3600-3200 (broad)
C-H (alkane)	2950-2850
C=O (ester)	1745-1735
C-O (ester)	1250-1150
C-O (alcohol)	1100-1000

2.1.3. Mass Spectrometry (MS)

- Purpose: To determine the molecular weight and fragmentation pattern for structural confirmation.
- Protocol:
 - Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).
 - Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.

Purity Determination by Gas Chromatography (GC)

- Purpose: To quantify the purity of the **3-Hydroxybutyl dodecanoate** analytical standard.
- Protocol:
 - Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
 - Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness, or equivalent.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Injector Temperature: 250°C.
 - Detector Temperature: 280°C.
 - Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
 - Injection Volume: 1 μ L (split ratio 50:1).

- Sample Preparation: Prepare a solution of the analytical standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Quantification: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

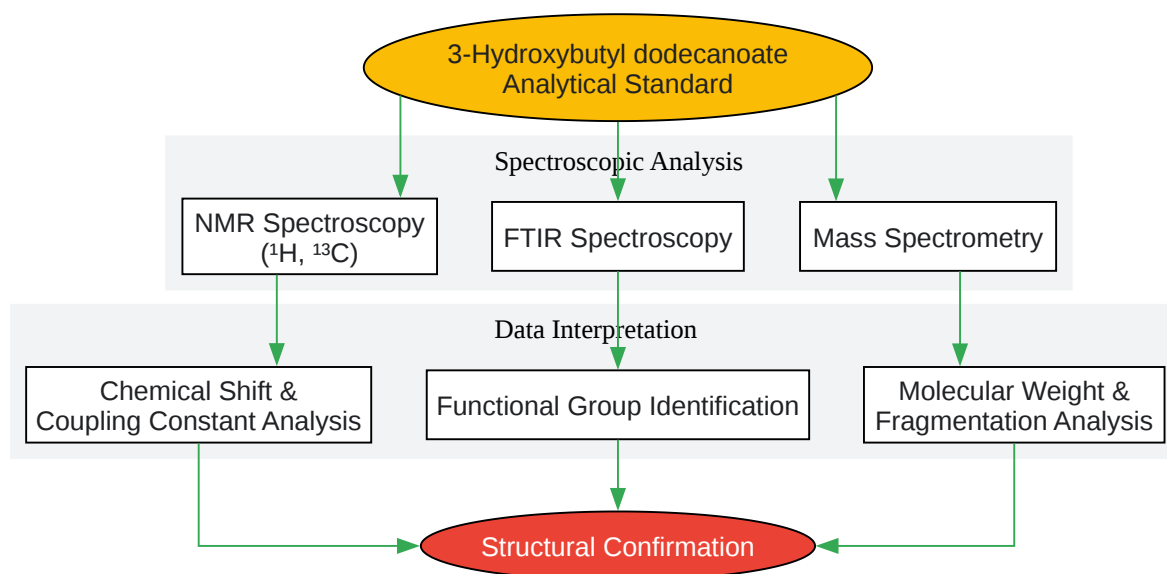
Experimental Workflows and Diagrams

The following diagrams illustrate the key workflows for the analysis of **3-Hydroxybutyl dodecanoate**.



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Caption: Workflow for Purity Determination by GC-FID.



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Caption: Workflow for Structural Elucidation.

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